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Compound of Interest

Compound Name: 4-Bromo-2-iodobenzaldehyde

Cat. No.: B1523704

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzaldehyde (C7H4BrlO) is a halogenated aromatic aldehyde with significant
utility in the synthesis of complex organic molecules, particularly in the fields of medicinal
chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom,
an iodine atom, and an aldehyde group on a benzene ring, provides multiple reactive sites for a
variety of chemical transformations. Accurate structural elucidation and purity assessment are
paramount for its effective use, making a thorough understanding of its spectroscopic signature
essential. This guide provides a detailed examination of its *H NMR, 13C NMR, IR, and MS
data.

Physicochemical Properties

A foundational understanding of the physical characteristics of 4-Bromo-2-iodobenzaldehyde
is crucial for its handling and analysis.
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Property Value Source
Molecular Formula C7H4BrlO PubChem|[2]
Molecular Weight 310.91 g/mol PubChem|[2]
CAS Number 1261470-87-4 Sigma-Aldrich[3]
Appearance Solid Sigma-Aldrich[3]

JFFYPBIPKMTEEQ- _ _
InChl Key Sigma-Aldrich[3]
UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information
about the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) reveals the chemical environment and connectivity of hydrogen atoms
in a molecule. The *H NMR spectrum of 4-Bromo-2-iodobenzaldehyde is characterized by
distinct signals for the aldehyde proton and the aromatic protons.

IH NMR Data Summary (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
] Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
~7.8-8.1 Multiplet 3H Aromatic protons

Interpretation:

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (around
9.9-10.1 ppm) due to the strong deshielding effect of the adjacent carbonyl group.[4] The
aromatic region will display a more complex pattern due to the coupling between the three non-
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equivalent protons on the substituted benzene ring. The electron-withdrawing effects of the
bromine, iodine, and aldehyde groups will influence the precise chemical shifts of these
aromatic protons.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the different carbon environments

within a molecule.

13C NMR Data Summary (Predicted)

Chemical Shift (8) ppm Assighment

~190 Aldehyde carbon (C=0)
~140 Aromatic carbon (C-CHO)
~130 - 145 Aromatic carbons (C-Br, C-I)
~120 - 135 Aromatic carbons (C-H)

Interpretation:

The aldehyde carbon is typically observed at a downfield chemical shift (around 190 ppm) due
to the double bond to the highly electronegative oxygen atom.[4] The aromatic carbons will
appear in the range of 120-145 ppm. The carbons directly attached to the electron-withdrawing
bromine and iodine atoms will be deshielded and appear at the lower end of this range.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
» Weigh approximately 10-20 mg of 4-Bromo-2-iodobenzaldehyde into a clean, dry vial.[5]

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) to the vial.
[5]
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o Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex

mixer.

« Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5]

e Cap the NMR tube securely.

Instrumentation and Data Acquisition:

o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

e Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium
signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field
homogeneity.[6]

e 1H NMR Acquisition:
o Acquire a 1D proton spectrum using a standard pulse sequence.

o Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.[7]

e 13C NMR Acquisition:
o Acquire a 1D carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Workflow for NMR Data Acquisition
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Data Acquisition
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Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a
molecule by measuring the absorption of infrared radiation.

IR Data Summary (Predicted)

Wavenumber (cm—?) Intensity Assignment

~1700 Strong C=0 stretch (aldehyde)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1600-1450 Medium-Strong C=C stretch (aromatic ring)

~800-600 Strong C-Br, C-l stretches

~3100-3000 Medium C-H stretch (aromatic)
Interpretation:

The most characteristic peak in the IR spectrum of 4-Bromo-2-iodobenzaldehyde will be the
strong carbonyl (C=0) stretch of the aldehyde group, typically appearing around 1700 cm~1,[8]
The presence of the aldehyde is further confirmed by two medium intensity C-H stretching
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bands around 2820 cm~* and 2720 cm~*. The aromatic C=C stretching vibrations will be visible
in the 1600-1450 cm~1 region. The C-Br and C-I stretching vibrations are expected at lower
wavenumbers, typically in the fingerprint region below 800 cm~1,

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)

For solid samples, the KBr pellet method is a common and reliable technique for obtaining
high-quality IR spectra.[9]

e Sample Preparation:
o Gently grind 1-2 mg of 4-Bromo-2-iodobenzaldehyde in an agate mortar and pestle.

o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
powder to the mortar.[9]

o Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is
obtained.

e Pellet Formation:
o Transfer the powder mixture to a pellet press die.
o Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

o Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

o

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

o

The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.
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Caption: A generalized workflow for acquiring electron ionization mass spectra.

Conclusion
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The spectroscopic data presented in this guide provides a comprehensive and self-validating
framework for the identification and characterization of 4-Bromo-2-iodobenzaldehyde. The
combination of *H NMR, 3C NMR, IR, and MS provides unambiguous confirmation of the
molecular structure. The detailed experimental protocols and interpretive guidance are
intended to empower researchers, scientists, and drug development professionals in their daily
work with this important synthetic intermediate. By adhering to these methodologies, users can
ensure the quality and integrity of their starting materials, leading to more reliable and
reproducible downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzaldehyde, 4-bromo- [webbook.nist.gov]

2. 4-Bromo-2-iodobenzaldehyde | C7H4BrlO | CID 53231310 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. 4-Bromo-2-iodobenzaldehyde | 1261470-87-4 [sigmaaldrich.com]
e 4. benchchem.com [benchchem.com]
e 5. Small molecule NMR sample preparation — Georgia Tech NMR Center [sites.gatech.edu]

e 6. NMR blog - Guide: Preparing a Sample for NMR analysis — Part | — Nanalysis
[nanalysis.com]

e 7. benchchem.com [benchchem.com]
o 8. researchgate.net [researchgate.net]
¢ 9. drawellanalytical.com [drawellanalytical.com]

 To cite this document: BenchChem. [A Spectroscopic Guide to 4-Bromo-2-
iodobenzaldehyde: Unveiling Molecular Structure]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1523704#spectroscopic-data-nmr-ir-ms-
for-4-bromo-2-iodobenzaldehyde]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1523704?utm_src=pdf-body
https://www.benchchem.com/product/b1523704?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1122914&Type=IR-SPEC&Index=1
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-iodobenzaldehyde
https://www.sigmaaldrich.com/US/en/product/apolloscientificltd/apo455830809
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_4_Bromo_2_hydroxybenzaldehyde_using_H_and_C_NMR_Spectroscopy.pdf
https://sites.gatech.edu/nmr-center/small-molecule-nmr-sample-preparation/
https://www.nanalysis.com/nmready-blog/2024/2/28/guide-preparing-a-sample-for-nmr-analysis-part-i
https://www.nanalysis.com/nmready-blog/2024/2/28/guide-preparing-a-sample-for-nmr-analysis-part-i
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_Bromo_2_hydroxybenzaldehyde_A_Technical_Guide.pdf
https://www.researchgate.net/figure/FT-IR-spectra-of-4-bromobenzaldehyde-a-4-aminophenol-b-Schiff-base-c-phenyl_fig3_304374988
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b1523704#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-iodobenzaldehyde
https://www.benchchem.com/product/b1523704#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-iodobenzaldehyde
https://www.benchchem.com/product/b1523704#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-iodobenzaldehyde
https://www.benchchem.com/product/b1523704#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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